molecular formula C11H13BrClNO B1344529 2-bromo-N-(5-chloro-2-methylphenyl)butanamide CAS No. 1017663-90-9

2-bromo-N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B1344529
CAS No.: 1017663-90-9
M. Wt: 290.58 g/mol
InChI Key: AALXTCOCUCTGNU-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide (CAS: 311316-64-0) is a brominated butanamide derivative featuring a 5-chloro-2-methylphenyl substituent. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of 290.58 g/mol . The compound consists of a four-carbon butanamide backbone, where the bromine atom is attached to the second carbon, and the amide nitrogen is linked to a substituted aromatic ring containing chloro and methyl groups at the 5- and 2-positions, respectively.

The compound’s purity is typically ≥95%, as noted for structurally related amides .

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-10-6-8(13)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALXTCOCUCTGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)butanamide typically involves the reaction of 5-chloro-2-methylaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

5-chloro-2-methylaniline+2-bromobutyryl chlorideThis compound\text{5-chloro-2-methylaniline} + \text{2-bromobutyryl chloride} \rightarrow \text{this compound} 5-chloro-2-methylaniline+2-bromobutyryl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-bromo-N-(5-chloro-2-methylphenyl)butanamide with six structurally related brominated amides, highlighting key differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituents Backbone Chain Length Key Structural Features
This compound C₁₁H₁₃BrClNO 290.58 5-Cl, 2-CH₃ 4 (butanamide) Br at C2, methyl on phenyl ring
2-Bromo-N-(2,4-dichlorophenyl)butanamide C₁₀H₁₀BrCl₂NO 311.00 2,4-Cl₂ 4 (butanamide) Br at C2, dichloro substitution
2-Bromo-N-(2-methylphenyl)butanamide C₁₁H₁₄BrNO 256.14 2-CH₃ 4 (butanamide) Br at C2, no halogen on phenyl ring
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide C₁₂H₁₆BrNO₃ 302.16 2,4-(OCH₃)₂ 4 (butanamide) Methoxy groups enhance hydrophilicity
2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide C₁₁H₁₃BrClNO₂ 306.59 5-Cl, 2-OCH₃ 4 (butanamide) Methoxy vs. methyl substituent
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide C₁₁H₁₃BrClNO 290.58 5-Cl, 2-CH₃ 3 (propanamide) Br and CH₃ at C2, shorter chain

Key Observations:

In contrast, 2,4-dimethoxyphenyl analogs (e.g., entry 4) introduce electron-donating methoxy groups, which may enhance solubility but reduce electrophilicity . Replacing the methyl group with methoxy (as in entry 5) increases molecular weight and polarity, which could alter pharmacokinetic properties like absorption and metabolism .

Backbone Modifications:

  • The propanamide derivative (entry 6) shortens the carbon chain from four to three carbons and introduces a methyl group at the brominated position. This modification reduces conformational flexibility and may impact steric interactions in enzyme binding pockets .

Physicochemical Properties

  • Solubility and Stability: The methyl substituent on the phenyl ring (target compound) likely reduces water solubility compared to methoxy-containing analogs (entry 5) but improves lipid membrane permeability. Bromine’s electronegativity may also increase stability against metabolic degradation .

Biological Activity

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13BrClNO
  • Molecular Weight : 290.58 g/mol
  • CAS Number : 1017663-90-9

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where 5-chloro-2-methylphenylamine reacts with bromo-butanoic acid derivatives. The reaction conditions often include polar aprotic solvents and bases such as potassium carbonate, yielding the desired compound through a straightforward purification process.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have been shown to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated that compounds with bromine and chlorine substituents can enhance antibacterial activity against various strains, including resistant ones .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. For example, research on related butanamide derivatives has shown a decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with these compounds .

Analgesic Effects

There is evidence suggesting that butanamide derivatives may possess analgesic properties. Case studies indicate that certain analogs can significantly alleviate pain in animal models, likely through the modulation of pain pathways involving opioid receptors or through anti-inflammatory mechanisms .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could interact with receptors associated with pain and inflammation, modulating their activity.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated enhanced antibacterial effects against Gram-positive bacteria with halogenated derivatives .
Research on Anti-inflammatory EffectsShowed significant reduction in cytokine production in macrophages treated with related butanamide compounds .
Analgesic Activity AssessmentReported pain relief in animal models, suggesting potential for therapeutic use in pain management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-(5-chloro-2-methylphenyl)butanamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via bromination of N-(5-chloro-2-methylphenyl)butanamide using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are employed for amide bond formation between intermediates, as demonstrated in analogous syntheses .
  • Optimization : Reaction efficiency is enhanced by optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to brominated acid), solvent polarity, and reaction time (e.g., overnight stirring at room temperature). Yield improvements are achieved via continuous flow reactors in scaled-up protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, CDCl3_3) shows distinct signals: δ 8.08 (amide NH), 7.79 (aromatic H), 4.41 (CHBr), and 1.10 (CH3_3) . 13C^{13}C NMR confirms carbonyl (δ ~167 ppm) and brominated carbons (δ ~53 ppm).
  • Mass Spectrometry : HRMS (ESI) provides exact mass verification (e.g., [M+H]+^+ calculated: 309.9396, observed: 309.9388) .
    • Validation : Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures structural accuracy .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to resolve the crystal structure of brominated amides like this compound?

  • Crystallographic Tools :

  • SHELX Suite : SHELXL refines structures using high-resolution data, addressing challenges like twinning or disorder .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing molecular rigidity .
    • Procedure : Crystals are grown via slow evaporation (e.g., in ethanol). Data collection at 123 K with Mo-Kα radiation (λ = 0.71073 Å) yields parameters like R-factor (~0.034) and data-to-parameter ratios (~16.0) for robust refinement .

Q. What strategies address discrepancies between spectroscopic data and crystallographic results for halogenated amides?

  • Case Study : Discrepancies in bond lengths (e.g., C-Br in NMR vs. XRD) arise from dynamic effects in solution versus solid-state rigidity.
  • Resolution :

  • DFT Calculations : Compare experimental XRD geometries with gas-phase optimized structures to identify conformational differences.
  • Multi-Technique Validation : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) alongside XRD .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

  • Experimental Design :

  • Target Selection : Focus on enzymes with halogen-binding pockets (e.g., proteases, kinases).
  • Assays : Conduct in vitro inhibition assays (IC50_{50}) using fluorogenic substrates. For example, measure bacterial protease inhibition via fluorescence quenching .
    • Data Interpretation : Compare inhibition kinetics (Ki_i) with structurally similar analogs (e.g., chloro/bromo substitutions) to establish SAR (structure-activity relationships) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize EDC·HCl coupling for amide bonds to minimize racemization .
  • Crystallization : Use mixed solvents (e.g., CH2 _2Cl2_2/hexane) for high-quality crystals suitable for XRD .
  • Data Analysis : Employ SHELXL for refinement and Olex2 for structure visualization .

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